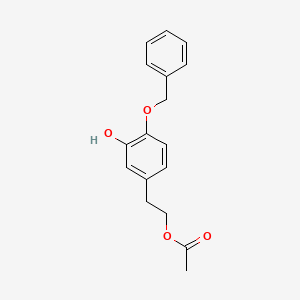

![molecular formula C11H12N4 B590575 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 944906-91-6](/img/structure/B590575.png)

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Descripción general

Descripción

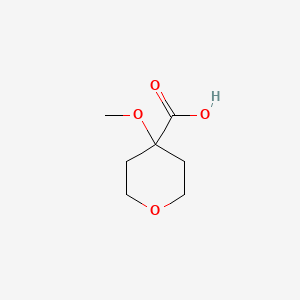

“3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 3-phenyl-5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazine .

Molecular Structure Analysis

The molecular structure of “3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” can be confirmed using 1H NMR and mass spectra .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . Its molecular weight is 200.24 .Aplicaciones Científicas De Investigación

- Application Summary : The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which are considered a brick for the house of medicinal chemistry . These structures are often used as platforms for further derivatization to discover novel receptor agonists and antagonists .

- Methods of Application : The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .

- Results or Outcomes : The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . The available data indicate that research in this direction is bearing fruit having given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor .

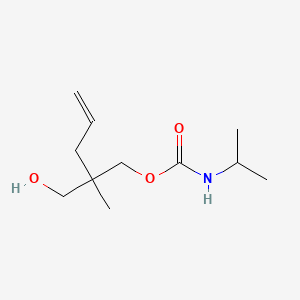

- Application Summary : An analytical method was developed for the quantification of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (7-nitroso impurity), which is a potential genotoxic impurity .

- Results or Outcomes : The outcome of this research was the development of an analytical method for the quantification of a potential genotoxic impurity .

Scientific Field: Medicinal Chemistry

Scientific Field: Analytical Chemistry

- Application Summary : This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications . It’s used in antidepressant , antipsychotic , antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs.

- Results or Outcomes : The outcome of this research was the development of a wide range of drugs with different therapeutic applications .

- Application Summary : Triazolo[4,3-a]pyrazine derivatives, which include “3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine”, have shown antibacterial properties .

- Results or Outcomes : The outcome of this research was the discovery of the antibacterial properties of triazolo[4,3-a]pyrazine derivatives .

Scientific Field: Drug Discovery

Scientific Field: Antibacterial Research

- Application Summary : “3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is used as a pharmaceutical intermediate in the preparation of the antidiabetic drug sitagliptin phosphate . Sitagliptin phosphate is a dipeptidyl peptidase-4 (DPP-4) inhibitor and is the first approved medicine in the DPP-4 inhibitor class .

- Results or Outcomes : The outcome of this research was the development of sitagliptin phosphate, a novel antidiabetic drug .

- Application Summary : Triazolo[4,3-a]pyrazine derivatives, which include “3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine”, have shown anticonvulsant properties .

- Results or Outcomes : The outcome of this research was the discovery of the anticonvulsant properties of triazolo[4,3-a]pyrazine derivatives .

Scientific Field: Pharmaceutical Intermediate

Scientific Field: Anticonvulsant Research

Propiedades

IUPAC Name |

3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11/h1-5,12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGPOIKERKOIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C3=CC=CC=C3)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652969 | |

| Record name | 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

CAS RN |

944906-91-6 | |

| Record name | 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

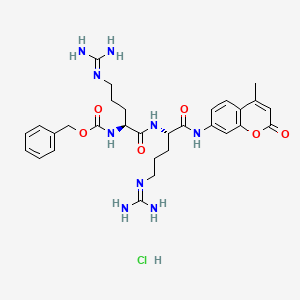

![N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)

![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)